2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring and a sulfamoylphenyl group, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-6-hydroxypyrimidine-2-thiol with 4-sulfamoylphenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(methyloxy)phenyl]acetamide
- **2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(ethyloxy)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its sulfamoylphenyl group, in particular, enhances its potential as a therapeutic agent and its ability to participate in diverse chemical reactions.
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4S2/c13-9-5-10(18)17-12(16-9)22-6-11(19)15-7-1-3-8(4-2-7)23(14,20)21/h1-5H,6H2,(H,15,19)(H2,14,20,21)(H3,13,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNOVUOTNMMAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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